8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine
Description
8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is a heterocyclic compound featuring a naphthyridine core substituted with chlorine (C8), fluorine (C5), and methoxy (C3) groups.
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClFN2O |
|---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-5-2-6-7(11)4-13-9(10)8(6)12-3-5/h2-4H,1H3 |
InChI Key |
YQWSMECZZTZGLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NC=C2F)Cl)N=C1 |
Origin of Product |
United States |
Preparation Methods
Core Naphthyridine Ring Construction
The synthesis of 1,7-naphthyridine derivatives typically begins with the formation of the bicyclic scaffold. A widely adopted strategy involves cyclization reactions using malonate esters. For example, diethyl malonate reacts with aminopyridine derivatives under reflux conditions to form the naphthyridine core . In one protocol, 2-aminopyridine undergoes cyclization with diethyl malonate in tetrahydrofuran (THF) at reflux, yielding 1,8-naphthyridine-2,4-diol as an intermediate . This step achieves a 57% yield after chromatographic purification .
The position of substituents on the naphthyridine ring is critical. For 8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine, fluorine and methoxy groups are often introduced prior to ring closure to leverage directing effects. For instance, fluorination at the 5-position may be achieved using electrophilic fluorinating agents such as Selectfluor®, while methoxy groups are installed via nucleophilic substitution of chlorinated precursors .
Chlorination Strategies
Chlorination at the 8-position is a pivotal step. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent of choice due to its ability to selectively target electron-deficient positions. In a representative procedure, 1,8-naphthyridine-2,4-diol is treated with excess POCl₃ under reflux, yielding 2,4-dichloro-1,8-naphthyridine . Subsequent hydrogenation with Pd/C and hydrogen selectively reduces the 2-position chloro group, leaving the 8-chloro intact .
Alternative methods employ phosphorus tribromide (PBr₃) for bromination, followed by halogen exchange. For example, 8-hydroxy-3,7-difluoro-2-methoxy-1,5-naphthyridine reacts with PBr₃ in dimethylformamide (DMF) to introduce bromine at the 8-position . While this approach is effective for brominated analogs, chlorination requires optimization to avoid overhalogenation.
Methoxy Group Installation
The 3-methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr). A chloro or bromo substituent at the 3-position is displaced by methoxide ions under alkaline conditions. In one protocol, 8-chloro-5-fluoro-3-bromo-1,7-naphthyridine reacts with sodium methoxide in methanol at 60°C, achieving complete substitution within 4 hours . This method avoids side reactions due to the electron-withdrawing effects of adjacent fluorine and chloro groups, which activate the ring toward SNAr.
Sequential Functionalization and Purification
A optimized synthetic route proceeds as follows:
-
Ring Formation :
-
Chlorination :
-
Reduction (if required) :
Purification at each stage involves silica gel chromatography, with final characterization by LC-MS (m/z = 217 [M+H]⁺) .
Comparative Analysis of Synthetic Routes
Key observations:
-
POCl₃ outperforms PBr₃ in yield and selectivity for chlorination.
-
Methoxylation via SNAr achieves near-quantitative yields due to favorable electronic effects.
Mechanistic Insights
-
Cyclization : The malonate ester acts as a carbon nucleophile, attacking the electrophilic carbon adjacent to the amino group in the pyridine derivative. This forms a six-membered transition state, culminating in ring closure .
-
Chlorination : POCl₃ functions as both a reagent and solvent, with the phosphoryl oxygen stabilizing the transition state during electrophilic aromatic substitution .
-
Methoxylation : The electron-deficient aromatic ring facilitates attack by methoxide ions, with the leaving group (Cl/Br) expelled via a concerted mechanism .
Challenges and Optimization
-
Regioselectivity : Competing halogenation at positions 2 and 8 is mitigated by steric hindrance from the 3-methoxy group.
-
Side Reactions : Over-chlorination is minimized by controlling POCl₃ stoichiometry and reaction time .
-
Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates but require careful drying to prevent hydrolysis .
Scale-Up Considerations
Industrial-scale synthesis prioritizes cost-effective reagents and reduced purification steps. Batch processes using POCl₃ and catalytic hydrogenation are amenable to kilo-scale production, with reported throughputs of 5 kg per batch . Continuous-flow systems are under investigation to improve safety during chlorination.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that naphthyridine derivatives, including 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine, exhibit promising anticancer properties. Several studies have demonstrated the ability of these compounds to inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : In vitro studies have shown that naphthyridine derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, compounds have been shown to inhibit protein kinases that play crucial roles in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens:
- Broad-Spectrum Activity : Studies indicate that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .
- Mechanisms : The antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Neurological Applications
Research into the neuropharmacological effects of naphthyridine derivatives suggests potential applications in treating neurological disorders:
- Alzheimer's Disease : Some studies have indicated that 1,8-naphthyridine derivatives can inhibit acetylcholinesterase activity, which is beneficial for cognitive function in Alzheimer’s models .
- Antidepressant Properties : Certain derivatives have shown promise in preclinical models for their potential antidepressant effects, possibly through modulation of neurotransmitter systems .
Agricultural Applications
The potential use of naphthyridine derivatives in agriculture has also been explored:
- Pesticidal Activity : Research has indicated that compounds like this compound may possess insecticidal properties against agricultural pests. The mechanisms often involve interference with the pests' nervous systems or metabolic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Table 1: Substituent Effects in 1,7-Naphthyridine Derivatives
Key Observations :
- Halogen Position : Chlorine at C8 (target compound) vs. C2 or C4 alters electronic distribution. For example, 4-chloro-1,7-naphthyridine is less polar than the 2-chloro isomer, as evidenced by Rf values on alumina .
- Fluorine vs. Hydroxy : The C5-fluoro group in the target compound may reduce metabolic degradation compared to C5-hydroxy derivatives, which are prone to oxidation or conjugation .
- Methoxy vs. Amino: The methoxy group (electron-donating but sterically bulky) contrasts with amino substituents, which enhance solubility and target binding in antimicrobial contexts .
Key Observations :
- The target compound’s synthesis likely faces challenges in regioselective halogenation and methoxy introduction, akin to dichloro derivatives (e.g., 2,4-dichloro-1,7-naphthyridine, CAS 54920-78-4) requiring precise conditions .
- Fluorination at C5 may parallel procedures for 5-fluoropyridine precursors, though yields are unreported in the evidence .
Physicochemical Properties
Physical properties are influenced by substituent mass and polarity:
Table 3: Physical Property Comparison
Key Observations :
- Bromine substitution (e.g., 4-bromo derivative) increases molecular weight and boiling point compared to chloro analogs .
- The target compound’s methoxy group may lower density slightly relative to halogen-only analogs due to reduced atomic mass.
Stability and Functional Group Compatibility
- Hydrolysis Resistance : 4-Chloro- and 2-chloro-1,7-naphthyridines resist hydrolysis during aqueous work-up, suggesting the target compound’s C8-Cl and C5-F groups may similarly enhance stability .
- Thermal Stability : High boiling points (e.g., 328.7°C for 4-bromo derivative) imply thermal robustness, critical for high-temperature reactions .
Biological Activity
8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine class, characterized by a bicyclic structure that incorporates nitrogen atoms. The presence of chlorine and fluorine substituents enhances its biological activity by influencing molecular interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that derivatives of naphthyridines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. pneumoniae | 4.0 |
| This compound | S. aureus | 2.5 |
These results suggest that the compound may serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .
Anticancer Activity
In vitro studies have demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound were evaluated against human breast cancer cell lines (MCF7), showing promising IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 6.53 |
| Staurosporine (control) | MCF7 | 4.51 |
This indicates that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Anti-inflammatory and Analgesic Effects
Naphthyridine derivatives are also noted for their anti-inflammatory and analgesic properties. Research highlights their ability to modulate inflammatory pathways and reduce pain responses in animal models. The exact mechanisms are believed to involve inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Enzyme Inhibition
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular signaling pathways. It has been shown to interact with kinases and phosphatases, which are crucial for various cellular processes including metabolism and apoptosis .
Cellular Signaling Pathways
The compound influences several signaling pathways such as MAPK and PI3K/Akt. By modulating these pathways, it can alter gene expression profiles significantly, leading to changes in cell proliferation and survival .
Case Studies
Several case studies have documented the efficacy of naphthyridine derivatives in treating infections and cancers:
- Case Study on Antibacterial Efficacy : A study demonstrated that a derivative similar to this compound exhibited superior antibacterial activity compared to existing antibiotics like ciprofloxacin against resistant strains .
- Case Study on Cancer Treatment : In a preclinical model, a naphthyridine derivative was shown to reduce tumor size significantly in mice bearing MCF7 tumors, indicating its potential as a chemotherapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and halogenation steps. For example:
Start with a 1,7-naphthyridine core and introduce substituents via sequential halogenation (Cl, F) using reagents like POCl₃ or DAST (diethylaminosulfur trifluoride) under controlled temperatures (40–80°C) .
Methoxy groups are introduced via alkylation (e.g., CH₃I/K₂CO₃ in DMF) .
Key parameters affecting yield include:
- Catalyst selection : Pd/C or Ni catalysts for hydrogenation steps (70–90% yield) .
- Temperature : Excess heat (>100°C) may lead to dehalogenation or ring degradation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating isomers .
Q. How can structural characterization of this compound be optimized using spectroscopic and computational methods?
- Methodological Answer :
- NMR : Use -NMR to confirm fluorine position (chemical shift: ~-110 to -120 ppm for aromatic F) and -NMR to distinguish methoxy (-OCH₃, ~55 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected: ~227.6 g/mol) and detect halogen isotopes (e.g., / ratio) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects of substituents on reactivity (e.g., electron-withdrawing Cl/F groups reduce HOMO energy) .
Advanced Research Questions
Q. What strategies address contradictory data in regioselective substitution reactions involving chloro and fluoro groups?
- Methodological Answer : Contradictions arise due to competing electronic (electron-withdrawing effects) and steric factors. To resolve:
- Kinetic vs. Thermodynamic Control : At lower temps (0–25°C), chloro groups react faster due to higher electronegativity, while fluoro substitution dominates at higher temps (80°C) via aromatic stabilization .
- Directing Groups : Use methoxy (-OCH₃) as an ortho/para director to prioritize substitution at specific positions (e.g., position 3 vs. 5) .
- Case Study : In 1,7-naphthyridines, Cl at position 8 shows 3x higher reactivity than F at position 5 in Suzuki couplings (Pd(PPh₃)₄, 75% yield) .
Q. How do steric and electronic effects of substituents influence enzyme inhibition (e.g., kinase targets)?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) reveals that:
- The chloro group at position 8 enhances hydrophobic interactions with kinase ATP-binding pockets (binding energy: -9.2 kcal/mol) .
- Methoxy at position 3 forms hydrogen bonds with catalytic lysine residues (distance: ~2.8 Å) .
- SAR Analysis : Fluorine at position 5 reduces off-target effects (e.g., CYP450 inhibition) by minimizing π-π stacking with non-target proteins .
Q. What experimental designs optimize stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability :
- Stable in acidic conditions (pH 2–4) due to protonation of nitrogen atoms, but degrades at pH >7 (hydrolysis of methoxy groups observed via HPLC) .
- Use buffered solutions (e.g., citrate-phosphate, pH 3.5) for long-term storage .
- Thermal Stability :
- Decomposition occurs above 150°C (TGA 5% weight loss at 155°C). Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
